molecular formula C8H11N3O3S B14808676 5-Amino-3-cyclopropoxypyridine-2-sulfonamide

5-Amino-3-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14808676
M. Wt: 229.26 g/mol
InChI Key: QECDNVIQVDYOLW-UHFFFAOYSA-N
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Description

5-Amino-3-cyclopropoxypyridine-2-sulfonamide is a heterocyclic compound that contains a pyridine ring substituted with an amino group, a cyclopropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-cyclopropoxypyridine-2-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.

    Cyclopropoxylation: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.

    Sulfonamidation: The sulfonamide group can be introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Amino-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-cyclopropoxypyridine-2-sulfonamide is unique due to its combination of a cyclopropoxy group and a sulfonamide group on a pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

5-amino-3-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-5-3-7(14-6-1-2-6)8(11-4-5)15(10,12)13/h3-4,6H,1-2,9H2,(H2,10,12,13)

InChI Key

QECDNVIQVDYOLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)N)S(=O)(=O)N

Origin of Product

United States

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